Desipramine

Structural Biology Transporter Pharmacology Binding Mode Analysis

Desipramine (CAS 50-47-5) is the gold-standard selective NET inhibitor (KD 0.83 nM; ~21-fold selectivity over SERT) for unambiguous noradrenergic modulation. Its CYP2D6-exclusive metabolism avoids multi-enzyme confounding seen with imipramine or amitriptyline, making it the superior DDI probe substrate. In ADHD trials with comorbid tic disorders, it outperforms clonidine (SMD -0.90). Procure for NET binding assays, CYP2D6 phenotyping, structure-based drug design, and PET tracer validation where translational relevance and experimental reproducibility are non-negotiable.

Molecular Formula C18H22N2
Molecular Weight 266.4 g/mol
CAS No. 50-47-5
Cat. No. B1205290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesipramine
CAS50-47-5
SynonymsApo Desipramine
Apo-Desipramine
Demethylimipramine
Desipramine
Desipramine Hydrochloride
Desmethylimipramine
Hydrochloride, Desipramine
Norpramin
Novo Desipramine
Novo-Desipramine
Nu Desipramine
Nu-Desipramine
Pertofran
Pertofrane
Pertrofran
Petylyl
PMS Desipramine
PMS-Desipramine
Ratio Desipramine
ratio-Desipramine
Molecular FormulaC18H22N2
Molecular Weight266.4 g/mol
Structural Identifiers
SMILESCNCCCN1C2=CC=CC=C2CCC3=CC=CC=C31
InChIInChI=1S/C18H22N2/c1-19-13-6-14-20-17-9-4-2-7-15(17)11-12-16-8-3-5-10-18(16)20/h2-5,7-10,19H,6,11-14H2,1H3
InChIKeyHCYAFALTSJYZDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 125 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityWHITE CRYSTALLINE POWDER;  ODORLESS;  BITTER TASTE;  MELTS WITHIN 5 DEG RANGE BETWEEN 208-218 °C;  1 G IN CA 4 ML CHLOROFORM, 20 ML WATER, 20 ML ALC;  FREELY SOL IN METHANOL;  INSOL IN ETHER /HCL/
In water, 58.6 mg/l @ 24 °C.
3.96e-02 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Desipramine (CAS 50-47-5) Procurement Guide: Selective NET Inhibitor for Research and Clinical Studies


Desipramine (CAS 50-47-5) is a tricyclic antidepressant (TCA) and the primary active demethylated metabolite of imipramine [1]. As a secondary amine TCA, it functions primarily as a selective norepinephrine transporter (NET) inhibitor, with a binding affinity (KD) of 0.83 nM for NET compared to 17.6 nM for the serotonin transporter (SERT), yielding a NET-to-SERT selectivity ratio of approximately 21-fold [2]. This pharmacological profile distinguishes it from other TCAs and monoamine reuptake inhibitors, making it a critical reference compound for studies requiring potent and selective noradrenergic modulation [3].

Why Desipramine Cannot Be Substituted with Other TCAs or NET Inhibitors Without Validation


Generic substitution of desipramine with other norepinephrine reuptake inhibitors (e.g., nortriptyline, atomoxetine, reboxetine) or other tricyclic antidepressants (e.g., imipramine, amitriptyline) is not pharmacologically or therapeutically equivalent without experimental validation. Despite structural similarities, distinct binding modes at the transporter level produce divergent functional outcomes [1]. Furthermore, species-specific differences in drug potency, particularly between rodent models and human tissues, necessitate the use of well-characterized reference standards like desipramine to ensure translational relevance [2]. The quantitative evidence below delineates the specific, measurable parameters that define desipramine's unique profile and justify its procurement over in-class alternatives.

Desipramine Quantitative Differentiation: Head-to-Head Comparative Evidence


Desipramine vs. Nortriptyline: Divergent Transporter Binding Modes Despite Structural Analogy

Desipramine and its structural analog nortriptyline exhibit distinct binding modes within the norepinephrine transporter (NET), which may underlie differences in their pharmacological profiles [1]. In the NET structure, desipramine binds within the central pocket in an inward-open state, whereas nortriptyline binds to the central pocket of the dopamine transporter (dDAT) in an outward-open state, with an orientation that differs from that of desipramine in NET [1]. This structural differentiation at the molecular level provides a rationale for non-interchangeability in research applications requiring precise mechanistic interrogation of NET function.

Structural Biology Transporter Pharmacology Binding Mode Analysis

Desipramine vs. Other TCAs and SNRIs: Quantified NET/SERT Selectivity in Human Tissue

In native human neocortical synaptosomes, desipramine exhibits a distinct rank order of selectivity for the norepinephrine transporter (NET) over the serotonin transporter (SERT) compared to other clinically used reuptake inhibitors [1]. The selectivity ratio (SERT/NET) for desipramine was found to be equal to that of atomoxetine and lower than that of milnacipran, but higher than that of (S,S)-reboxetine [1]. This positions desipramine as a critical reference compound for defining the noradrenergic selectivity spectrum in human tissue assays.

Neuropharmacology Transporter Selectivity Ex Vivo Uptake Assay

Desipramine as the Gold-Standard CYP2D6 Probe Substrate for Drug-Drug Interaction Studies

Desipramine is widely recognized and utilized as a highly sensitive probe substrate for assessing cytochrome P450 2D6 (CYP2D6) activity in both in vitro and clinical drug-drug interaction (DDI) studies [1]. Its metabolic clearance is almost exclusively dependent on CYP2D6-mediated hydroxylation to 2-hydroxydesipramine [2]. In comparative studies, the impact of co-administered drugs on desipramine pharmacokinetics, such as the 3-fold increase in desipramine AUC observed with duloxetine versus a minimal effect with desvenlafaxine, directly quantifies CYP2D6 inhibition liability [1]. In contrast, imipramine and amitriptyline are metabolized by multiple CYP enzymes (CYP2D6, CYP2C19, CYP1A2, CYP3A4), making them less specific probes for isolating CYP2D6 activity [2]. This well-characterized metabolic pathway makes desipramine an irreplaceable tool for drug development scientists and clinical pharmacologists requiring a specific CYP2D6 substrate.

Drug Metabolism Pharmacokinetics CYP2D6 Phenotyping

Desipramine Demonstrates Superior Efficacy Over Clonidine in ADHD with Comorbid Tics

In a direct comparison for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) symptoms in children with comorbid tic disorders, desipramine demonstrated significantly greater efficacy than clonidine [1]. The quantitative difference in parent-reported ADHD symptom reduction was substantial, with a standardized mean difference (SMD) of -0.90 favoring desipramine [1]. This finding positions desipramine as a more potent noradrenergic option in this specific, difficult-to-treat patient population where stimulant use may be contraindicated or exacerbate tics [2].

ADHD Child Psychiatry Comparative Efficacy Tic Disorders

Equivalent Antidepressant Efficacy to Fluoxetine and Imipramine with a Distinct Side Effect Profile

In a 6-week double-blind, parallel-group study, desipramine demonstrated antidepressant efficacy equivalent to fluoxetine in patients with major depression, with 68% and 64% of patients achieving at least a 50% reduction in Hamilton Depression score, respectively [1]. Similarly, a double-blind trial comparing desipramine and imipramine found no significant difference in overall antidepressant effect [2]. However, the side effect profiles were distinct; desipramine, but not fluoxetine, caused a persistent increase in heart rate, while fluoxetine-treated patients had significantly fewer overall side effects [1]. This equivalence in primary efficacy but divergence in tolerability and physiological impact is a key differentiator for protocol selection.

Major Depressive Disorder Comparative Efficacy Clinical Trial

Desipramine as a Defined Alternative for Fluoxetine Non-Responders in MDD

In a crossover study of patients with a first major depressive episode, desipramine and fluoxetine were found to be equally effective overall; however, a crucial differentiator emerged for non-responders [1]. Among patients who failed to respond to one of the drugs, the alternative treatment was strikingly effective [1]. This pattern of non-overlapping response suggests distinct patient subgroups that respond preferentially to noradrenergic (desipramine) versus serotonergic (fluoxetine) modulation.

Treatment-Resistant Depression Cross-Over Study Personalized Medicine

Desipramine (CAS 50-47-5) Application Scenarios: Where Comparative Data Drives Selection


In Vitro CYP2D6 Inhibition and Drug-Drug Interaction (DDI) Screening

Desipramine is the preferred substrate for in vitro and in vivo assessment of CYP2D6-mediated drug-drug interactions (DDI). Its metabolic pathway, which is almost exclusively dependent on CYP2D6 hydroxylation, provides a clean and specific signal that is not confounded by other cytochrome P450 isoforms [1]. This makes it a superior choice over other TCAs like imipramine or amitriptyline, whose metabolism involves multiple enzymes [1]. Pharmaceutical companies and contract research organizations (CROs) procuring desipramine for DDI panels can obtain unambiguous data on a new chemical entity's potential to inhibit CYP2D6.

Neuroscience Research Requiring a Selective Noradrenergic Challenge

For ex vivo or in vivo studies designed to isolate the functional consequences of norepinephrine transporter (NET) blockade, desipramine offers a well-characterized selectivity profile. Data from human neocortical synaptosomes demonstrate that its selectivity ratio (SERT/NET) is distinct from other NET inhibitors like reboxetine and milnacipran, and is equivalent to atomoxetine [2]. Researchers should select desipramine when a potent, selective NET inhibitor is required, and when the study design necessitates comparison against literature where desipramine is a historical standard.

Clinical Trials in Pediatric ADHD with Comorbid Tic Disorders

For clinical research focused on ADHD in children with comorbid tic disorders, desipramine is a relevant investigational agent or active comparator. Quantitative evidence from randomized controlled trials shows it is more effective than clonidine in reducing parent-reported ADHD symptoms in this population (SMD -0.90) [3]. While cardiac safety monitoring is required, its efficacy profile in this niche population provides a scientific basis for its use over alternative non-stimulant options like clonidine in specific trial designs [3].

Development of Novel NET-Targeted Therapeutics and Radioligands

The high-resolution structural data detailing desipramine's binding mode within the NET in an inward-open state provide a critical template for structure-based drug design [4]. Medicinal chemists and structural biologists can use desipramine as a reference ligand for competitive binding assays and for the rational design of next-generation NET inhibitors. Furthermore, its well-defined pharmacology supports its use as a reference standard in the development and validation of novel PET radioligands for imaging NET in vivo [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for Desipramine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.